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Core Science & Biosynthesis

Foundational

Strategic Fluorination of Pyrrolidine Scaffolds: A Medicinal Chemistry Technical Guide

Executive Summary The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in over 60 FDA-approved therapeutics. However, the native pyrrolidine ring poses specific liabilities: high basicity (pK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in over 60 FDA-approved therapeutics. However, the native pyrrolidine ring poses specific liabilities: high basicity (pKa ~11.3), metabolic susceptibility at the C-3 position, and conformational promiscuity.

This guide details the strategic incorporation of fluorine into the pyrrolidine core. Unlike methyl scanning, which is primarily steric, fluorine scanning exploits the gauche effect and inductive electron withdrawal to simultaneously modulate pKa, lock bioactive conformations, and block metabolic soft spots. This document provides the physicochemical rationale, synthetic pathways, and validated protocols for deploying 3-fluoro- and 3,3-difluoropyrrolidines in lead optimization.

Part 1: The Physicochemical Rationale[1]

The "Fluorine Effect" on Conformation

The introduction of fluorine onto the pyrrolidine ring is not merely a steric substitution; it is a stereoelectronic control mechanism.

  • The Gauche Effect: In 3-fluoropyrrolidine, the C-F bond tends to align gauche (synclinal) to the vicinal C-N bond rather than anti-periplanar. This is driven by the hyperconjugative donation of the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.[1]
  • Electrostatic Locking (The Bioactive State): Most pyrrolidines are protonated at physiological pH. In the ammonium cation form, the fluorine atom exhibits a strong electrostatic attraction to the positively charged nitrogen (

    
    ). This interaction overrides steric repulsion, locking the ring into a specific "pucker" (typically C3-endo or C3-exo depending on stereochemistry).
    
pKa Modulation and Permeability

Native pyrrolidine is highly basic (pKa


 11.3), which often leads to poor membrane permeability (low LogD at pH 7.4) and increased hERG channel liability.
  • Inductive Withdrawal: The high electronegativity of fluorine pulls electron density through the

    
    -framework.
    
  • The Result:

    • Monofluorination (3-F): Lowers pKa by ~1.5–2.0 units.

    • Gem-difluorination (3,3-F2): Lowers pKa by ~3.0–4.0 units.

This depression of basicity increases the fraction of neutral species at physiological pH, directly enhancing passive diffusion across biological membranes.

Data Summary: Physicochemical Impact
ScaffoldStructurepKa (approx)LogP ImpactMetabolic Stability (C3)
Pyrrolidine Native~11.3BaselineLow (Oxidative labile)
3-Fluoropyrrolidine Mono-sub~9.4-0.2 to +0.1High (Blocked)
3,3-Difluoropyrrolidine Gem-sub~7.5 - 8.2+0.3 to +0.5Very High (Blocked)

Part 2: Visualizing the Conformational Landscape

The following diagram illustrates how fluorination dictates the ring puckering preference, a critical factor when designing ligands for rigid binding pockets (e.g., GPCRs or Kinases).

ConformationLogic cluster_0 Native State cluster_1 Stereoelectronic Control cluster_2 Outcome NodeA Pyrrolidine (Flexible Envelope) NodeB 3-Fluoro Substitution NodeA->NodeB Modification NodeC Gauche Effect (Sigma C-H -> Sigma* C-F) NodeB->NodeC Neutral State NodeD Electrostatic Lock (NH+ ... F- Interaction) NodeB->NodeD Protonated State (Physiological pH) NodeE Defined Pucker (C3-endo or C3-exo) NodeC->NodeE NodeD->NodeE Dominant Force

Caption: Mechanistic flow showing how electrostatic interactions in the protonated species reinforce the gauche effect to lock conformation.

Part 3: Synthetic Strategies & Protocols

Strategic Approaches

The synthesis of enantiopure fluoropyrrolidines typically relies on the "Chiral Pool" approach, utilizing naturally occurring Hydroxyproline. This is preferred over de novo synthesis for speed and stereochemical assurance.

  • Reagent Selection:

    • DAST (Diethylaminosulfur trifluoride): The gold standard for converting alcohols to fluorides. Warning: Thermal instability.

    • Deoxo-Fluor: Thermally more stable than DAST, but often requires higher activation energy.

    • XtalFluor-E: A crystalline, safer alternative that releases less HF.

Stereochemical Inversion

It is critical to remember that nucleophilic fluorination of secondary alcohols proceeds via an SN2 mechanism .

  • Input: (R)-Hydroxyproline

    
    Output:  (S)-Fluoroproline.
    
  • Implication: If your SAR requires a specific fluorine stereochemistry, you must start with the opposite hydroxy diastereomer.

Experimental Protocol: Deoxofluorination of N-Boc-4-Hydroxyproline

This protocol describes the synthesis of (4S)-N-Boc-4-fluoroproline methyl ester from the (4R)-hydroxy precursor.

Reagents:

  • (4R)-N-Boc-4-hydroxy-L-proline methyl ester (1.0 equiv)

  • DAST (1.2 equiv)[2]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the starting hydroxyproline ester (10 mmol) and dissolve in anhydrous DCM (50 mL).
    
  • Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: DAST can cause elimination (formation of enecarbamates) if added at higher temperatures. The kinetic control at -78°C favors substitution over elimination.

  • Addition: Add DAST (12 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 4–6 hours.

  • Quenching (Safety): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Safety Note: Quenching releases

      
      . Vigorous foaming will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Synthetic Workflow Diagram

SynthesisWorkflow cluster_process Deoxofluorination Cycle NodeStart Start: (4R)-Hydroxyproline (N-Boc Protected) NodeStep1 Activation: DAST, -78°C (Formation of R-O-SF2-NEt2) NodeStart->NodeStep1 NodeStep2 Nucleophilic Attack (F-) SN2 Mechanism NodeStep1->NodeStep2 NodeStep3 Stereochemical Inversion NodeStep2->NodeStep3 NodeEnd End: (4S)-Fluoroproline (Inverted Stereocenter) NodeStep3->NodeEnd

Caption: Workflow for converting hydroxyproline to fluoroproline, highlighting the critical SN2 inversion step.

Part 5: Case Studies in Medicinal Chemistry

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the development of DPP-4 inhibitors for Type 2 Diabetes, the pyrrolidine ring is a common pharmacophore (mimicking the Proline residue of the substrate).

  • Challenge: The cyanopyrrolidine warhead requires precise alignment with the catalytic serine.

  • Solution: Fluorination at the 3-position (as seen in various clinical candidates) locks the ring pucker to optimize the vector of the cyano group, improving potency (

    
    ) while simultaneously reducing basicity to minimize off-target effects.
    
HCV NS5A Inhibitors

Symmetrical dimeric inhibitors of the Hepatitis C Virus NS5A protein often utilize proline derivatives.

  • Application: 3,3-difluoropyrrolidine derivatives have been utilized to lower the lipophilicity (LogD) of these large molecules without sacrificing the rigid geometry required for binding to the viral protein groove.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9][10] Chemical Society Reviews. Link

  • Rosen, T., et al. (1988). Synthesis of 3-fluoropyrrolidines via DAST fluorination.[11] Journal of Medicinal Chemistry.[8][9] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[8][9] Link

  • Sigma-Aldrich. Diethylaminosulfur trifluoride (DAST) Technical Bulletin.Link

Sources

Exploratory

An In-Depth Technical Guide to the 5-Bromo-2-Fluorophenyl Pyrrolidine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Strategic Value of the 5-Bromo-2-Fluorophenyl Pyrrolidine Scaffold in Modern Drug Discovery The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. The 5-bromo-2-f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Bromo-2-Fluorophenyl Pyrrolidine Scaffold in Modern Drug Discovery

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. The 5-bromo-2-fluorophenyl pyrrolidine scaffold represents a compelling example of this principle, merging the advantageous properties of three distinct chemical features: the pyrrolidine ring, a fluorinated phenyl moiety, and a strategically placed bromine atom. This guide provides an in-depth analysis of this scaffold, from its rational synthesis to its emergence as a key pharmacophore in the development of targeted therapeutics, with a particular focus on its application in oncology.

The five-membered, saturated pyrrolidine ring is a highly sought-after component in drug design. Its non-planar, three-dimensional structure allows for an efficient exploration of chemical space, often leading to improved solubility, metabolic stability, and pharmacokinetic profiles when compared to its flat, aromatic counterparts.[1][2] The pyrrolidine ring can also introduce crucial stereochemical complexity, enabling precise interactions with the chiral binding pockets of biological targets.[3][4]

The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[5] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence metabolic pathways by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[5]

Finally, the bromine atom serves as a versatile synthetic handle. It can be readily functionalized through a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, providing a convenient point for diversification and the optimization of structure-activity relationships (SAR).[6][7] This trifecta of structural features makes the 5-bromo-2-fluorophenyl pyrrolidine scaffold a highly attractive starting point for the discovery of novel, potent, and selective drug candidates.

Core Synthesis and Mechanistic Considerations

The synthesis of the 1-(5-bromo-2-fluorophenyl)pyrrolidine core can be efficiently achieved through two primary and well-established methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[2][5] In the case of the 5-bromo-2-fluorophenyl moiety, the fluorine atom itself, being highly electronegative, activates the ring towards nucleophilic attack, making it a suitable leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. The pyrrolidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the aromatic ring, a process that is favored by the presence of the electron-withdrawing bromine atom. In the subsequent step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the desired 1-(5-bromo-2-fluorophenyl)pyrrolidine product.

Caption: SNAr reaction workflow for the synthesis of the core scaffold.

Buchwald-Hartwig Amination: A Versatile and Broadly Applicable Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in organic synthesis for the formation of C-N bonds.[6][9] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr or when milder reaction conditions are required.

The catalytic cycle begins with the oxidative addition of the aryl bromide (1-bromo-4-fluoro-2-iodobenzene or a similar precursor) to a Pd(0) complex. This is followed by the coordination of the pyrrolidine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Workflow Start Start Materials: Aryl Bromide, Pyrrolidine, Pd Catalyst, Ligand, Base OxAdd Oxidative Addition of Aryl Bromide to Pd(0) Start->OxAdd LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx Deprot Deprotonation (Base) LigandEx->Deprot RedElim Reductive Elimination Deprot->RedElim Product Product: 1-(5-bromo-2-fluorophenyl)pyrrolidine RedElim->Product CatalystRegen Catalyst Regeneration (Pd(0)) RedElim->CatalystRegen CatalystRegen->OxAdd

Caption: Logical workflow of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Representative CSNK1A1 Inhibitor

The following protocol is adapted from the general procedures described in patent WO 2018/183936 A1 for the synthesis of a potent Casein Kinase 1 Alpha 1 (CSNK1A1) inhibitor incorporating the 5-bromo-2-fluorophenyl pyrrolidine scaffold.[10]

Step 1: Synthesis of 1-(5-bromo-2-fluorophenyl)pyrrolidine (The Core Scaffold)

  • Reagents and Materials:

    • 1-Bromo-2,4-difluorobenzene

    • Pyrrolidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(5-bromo-2-fluorophenyl)pyrrolidine.

Step 2: Suzuki Coupling to Introduce the Pyrazole Moiety

  • Reagents and Materials:

    • 1-(5-bromo-2-fluorophenyl)pyrrolidine

    • Substituted pyrazole boronic acid or ester

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium Carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine 1-(5-bromo-2-fluorophenyl)pyrrolidine (1.0 eq), the pyrazole boronic acid/ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the coupled product.

Step 3: Final Amide Coupling

  • Reagents and Materials:

    • The product from Step 2

    • The desired carboxylic acid

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq), the carboxylic acid (1.2 eq), and HATU (1.3 eq) in DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final compound by preparative HPLC or column chromatography.

Biological Significance and Therapeutic Applications: Targeting Casein Kinase 1 Alpha 1 (CSNK1A1) in Cancer

The 5-bromo-2-fluorophenyl pyrrolidine scaffold has emerged as a promising framework for the development of inhibitors of Casein Kinase 1 Alpha 1 (CSNK1A1).[10] CSNK1A1 is a serine/threonine kinase that plays a critical role in several cellular processes, including Wnt signaling, circadian rhythms, and p53 regulation. Aberrant CSNK1A1 activity has been implicated in the pathogenesis of various diseases, most notably hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), as well as certain solid tumors like colon cancer.[10]

In the context of cancer, CSNK1A1 is a key negative regulator of the β-catenin signaling pathway. Inhibition of CSNK1A1 can lead to the stabilization and accumulation of β-catenin, which can have context-dependent effects on cell proliferation and survival. The therapeutic rationale for targeting CSNK1A1 is particularly strong in cancers that are dependent on or can be rendered vulnerable by the modulation of these pathways.

CSNK1A1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3B GSK3β Dvl->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus CSNK1A1 CSNK1A1 CSNK1A1->BetaCatenin Phosphorylates for Degradation Inhibitor 5-Bromo-2-fluorophenyl pyrrolidine Inhibitor Inhibitor->CSNK1A1 TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CSNK1A1.

Structure-Activity Relationship (SAR) and Quantitative Data

The patent WO 2018/183936 A1 provides valuable insights into the SAR of this scaffold as CSNK1A1 inhibitors.[10] The data suggests that the 1-(5-bromo-2-fluorophenyl)pyrrolidine moiety serves as an effective anchor, with modifications at other positions of the molecule leading to significant variations in potency.

Compound ID (from WO 2018/183936 A1)Core ScaffoldR Group VariationCSNK1A1 IC₅₀ (nM)
Example 1 5-Bromo-2-fluorophenyl pyrrolidinePyrazole-Amide< 100
Example 2 5-Chloro-2-fluorophenyl pyrrolidinePyrazole-Amide100-500
Example 3 2-Fluorophenyl pyrrolidinePyrazole-Amide> 1000
Example 4 5-Bromo-2-fluorophenyl piperidinePyrazole-Amide500-1000

Key SAR Insights:

  • The 5-bromo substituent is critical for high potency. Replacing the bromine with a chlorine (Example 2) or removing it entirely (Example 3) leads to a significant decrease in inhibitory activity. This suggests a crucial interaction of the bromine atom, or the electronic properties it imparts, within the kinase binding site.

  • The pyrrolidine ring is preferred over a piperidine ring. The change from a five-membered to a six-membered saturated heterocycle (Example 4) is detrimental to activity, highlighting the importance of the specific size and conformation of the pyrrolidine ring for optimal binding.

  • The 2-fluoro substituent contributes to potency. While not as critical as the 5-bromo group, its presence is a common feature among the more active compounds, likely influencing the electronics of the ring and potentially forming favorable interactions with the target.

Conclusion and Future Outlook

The 5-bromo-2-fluorophenyl pyrrolidine scaffold is a testament to the power of rational drug design, combining three key structural features to create a versatile and highly valuable core for the development of targeted therapeutics. Its successful application in the discovery of potent CSNK1A1 inhibitors for the treatment of cancer underscores its potential. The synthetic accessibility of this scaffold, coupled with the numerous opportunities for diversification through the functionalization of the bromine atom, ensures that it will remain a relevant and actively explored area of research. Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of derivatives of this scaffold, as well as exploring its potential in other therapeutic areas beyond oncology where the modulation of targets amenable to this pharmacophore could be beneficial. The continued exploration of this privileged scaffold is poised to yield new and improved drug candidates for a range of challenging diseases.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Corsello, S. M., & Golub, T. R. (2018). Compounds and methods useful for treating or preventing cancers (Patent No. WO 2018/183936 A1). World Intellectual Property Organization.
  • Di, L. (2019). The impact of pyrrolidine and its derivatives in drug design and discovery. Future Medicinal Chemistry, 11(15), 1945–1962.
  • Gora, M., et al. (2020). Synthesis, anticonvulsant and antinociceptive activity of new hybrid compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione. International Journal of Molecular Sciences, 21(16), 5750.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Migita, T., et al. (1983). The Palladium-catalyzed Amination of Aryl Halides. Chemistry Letters, 12(6), 927-930.
  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidine. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. In PubChem. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Various Authors. (n.d.). Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Part 1: Executive Summary & Molecular Identity[1][2] 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine

Part 1: Executive Summary & Molecular Identity[1][2]

1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is a specialized chiral building block used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] It belongs to the class of 3-arylpyrrolidines , a scaffold valued in medicinal chemistry for its ability to project pharmacophores into three-dimensional space (


 character) more effectively than flat heteroaromatic systems.[1]

The molecule features three distinct functional domains:[2]

  • The Pyrrolidine Core: Provides a semi-rigid, non-planar scaffold.

  • The Boc Group: An acid-labile protecting group ensuring orthogonal reactivity at the nitrogen center.[1]

  • The Halogenated Aryl Ring: A "warhead" containing a fluorine atom for metabolic stability and a bromine atom serving as a handle for further cross-coupling reactions.

Physicochemical Fact Sheet
PropertyValueNotes
IUPAC Name tert-butyl 3-(5-bromo-2-fluorophenyl)pyrrolidine-1-carboxylateRacemic or Enantiopure (typically specified)
Molecular Formula C₁₅H₁₉BrFNO₂
Molecular Weight 344.22 g/mol Monoisotopic Mass: 343.06 g/mol
CAS Number Not widely listedCustom synthesis intermediate; often referenced by scaffold ID.[1][3][4][5][6][7][8]
Stereochemistry 1 Chiral Center (C3)Available as (R), (S), or (rac).
Physical State Viscous Oil or Low-Melting SolidDependent on purity and enantiomeric excess.[1]
Solubility High: DCM, THF, EtOAc, MeOHLow: Water, Hexanes.[1]
SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)F

Part 2: Structural Analysis & Stereochemistry

Conformational Dynamics

The pyrrolidine ring is not planar; it undergoes pseudorotation between envelope and twist conformations.[2] This flexibility allows the 3-aryl substituent to adopt specific vectors required for binding pockets.[1]

  • Boc-Rotamers: The tert-butyl carbamate group exhibits restricted rotation around the N-C(O) bond.[1] In NMR spectroscopy (CDCl₃, 298 K), this often manifests as broadened or split signals for the protons adjacent to the nitrogen (H-2 and H-5), a phenomenon known as rotameric broadening.[1]

The Halogenation Pattern

The 5-bromo-2-fluoro substitution pattern is strategic:

  • 2-Fluoro (Ortho): Induces a dipole and can block metabolic oxidation at the electron-rich ortho position.[1] It also influences the torsion angle between the pyrrolidine and the phenyl ring via steric repulsion with the pyrrolidine protons.

  • 5-Bromo (Meta): Located para to the fluorine and meta to the pyrrolidine attachment.[1] This position is electronically activated for Lithium-Halogen exchange or Palladium-catalyzed couplings, allowing "divergent synthesis" (see Part 4).[1]

Part 3: Synthetic Pathways

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling .[1] This approach is preferred over Negishi couplings for this specific substrate due to the tolerance of the Boc group and the availability of boronic acids.

Chemoselectivity Logic

The synthesis presents a chemoselectivity challenge: The target molecule contains a Bromine, but the coupling reaction typically uses an aryl halide.

  • Solution: Use 1-Boc-3-iodopyrrolidine as the electrophile.[1]

  • Reasoning: Oxidative addition of Pd(0) to an Aryl-Iodide bond is significantly faster than to an Aryl-Bromide bond.[1] By using the iodo-pyrrolidine and the corresponding boronic acid, the reaction occurs exclusively at the pyrrolidine linkage, leaving the 5-bromo substituent intact for later use.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start1 1-Boc-3-iodopyrrolidine (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Start1->Catalyst Start2 (5-Bromo-2-fluorophenyl) boronic acid Start2->Catalyst Product 1-Boc-3-(5-bromo-2-fluorophenyl) pyrrolidine Catalyst->Product Suzuki Coupling 80°C, 12h Downstream Divergent Library Generation Product->Downstream Suzuki/Buchwald at Br site

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy utilizing the reactivity difference between C-I and C-Br bonds.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki Coupling

Objective: Preparation of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine from 1-Boc-3-iodopyrrolidine.[1]

Materials:

  • 1-Boc-3-iodopyrrolidine (1.0 equiv)[1]

  • (5-Bromo-2-fluorophenyl)boronic acid (1.2 equiv)[1]

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]•CH₂Cl₂) (0.05 equiv)[1]

  • Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the iodopyrrolidine, boronic acid, and

    
    .
    
  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x). Add the degassed Dioxane/Water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C in an oil bath for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.[1] The starting iodide should disappear; the product will appear as a UV-active spot (less polar than the boronic acid).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic tert-butyl singlet (~1.45 ppm, 9H) and the multiplet for the CH-Ar proton at C3 (~3.3–3.5 ppm).[1] The aromatic region should show 3 distinct protons corresponding to the 1,2,5-substitution pattern.[1]

  • MS (ESI): Expect

    
     or 
    
    
    
    .[1] The parent ion
    
    
    is often weak for Boc-protected amines due to fragmentation.[1]

Part 5: Applications in Drug Discovery

This scaffold allows for Divergent Synthesis . Once the pyrrolidine core is established, the remaining functional groups allow for two distinct vectors of modification:[2]

  • Vector A (The Nitrogen): Acidic deprotection (TFA/DCM or HCl/Dioxane) yields the free secondary amine, which can be coupled to carboxylic acids, sulfonyl chlorides, or alkyl halides.

  • Vector B (The Aryl Bromide): The bromine atom remains intact after the initial synthesis. It serves as a substrate for a second cross-coupling (e.g., Buchwald-Hartwig amination to add a solubilizing tail, or a second Suzuki coupling to create a biaryl system).[1]

Divergent Pathway Diagram

DivergentPath cluster_0 Path A: N-Functionalization cluster_1 Path B: Aryl Functionalization Core 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine (Core Scaffold) Deprot 1. TFA/DCM (Deprotection) 2. Amide Coupling (R-COOH) Core->Deprot Suzuki2 Pd Cat. + R-B(OH)2 (Suzuki Coupling) Core->Suzuki2 ResultA Amide Analogues (SAR at Nitrogen) Deprot->ResultA ResultB Biaryl Analogues (SAR at 5-position) Suzuki2->ResultB

Figure 2: Divergent synthetic utility of the scaffold, allowing independent modification of the pyrrolidine nitrogen and the aryl ring.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1]

  • PubChem Compound Summary. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidine (Related Analog).[1][5] National Center for Biotechnology Information.[1] Link[1][4]

Sources

Protocols & Analytical Methods

Method

Boc deprotection protocol for 3-(5-bromo-2-fluorophenyl)pyrrolidine

Application Note & Protocol: Topic: Robust Boc Deprotection Protocols for 3-(5-bromo-2-fluorophenyl)pyrrolidine Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

Topic: Robust Boc Deprotection Protocols for 3-(5-bromo-2-fluorophenyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Boc Deprotection

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its substitution with functionalized aryl groups, such as the 5-bromo-2-fluorophenyl moiety, provides a key vector for modulating pharmacological properties. During multi-step syntheses, the secondary amine of the pyrrolidine is frequently protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and organometallic reactions[1][2].

The removal, or "deprotection," of the Boc group is a critical final or penultimate step to unveil the free amine for subsequent derivatization or to yield the final active pharmaceutical ingredient (API). This step must be high-yielding, clean, and, most importantly, compatible with other functional groups in the molecule. For a substrate like 3-(5-bromo-2-fluorophenyl)pyrrolidine, the primary concern is the stability of the aryl-bromide and aryl-fluoride bonds, which are generally robust but require carefully selected conditions to prevent any potential side reactions[3][4].

This application note provides two field-proven, detailed protocols for the efficient deprotection of N-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine using standard acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane. We will explore the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group under acidic conditions is a reliable and well-understood transformation.[5][6] The process is an acid-catalyzed fragmentation reaction that proceeds through three key steps, ultimately releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[5][7][8]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This step activates the Boc group, making it a better leaving group.[5][9][10]

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][7][10]

  • Decarboxylation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) gas to yield the desired free secondary amine.[5][7] In the acidic medium, the newly formed amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

The byproducts of this reaction are CO₂ and a tert-butyl cation. The cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or be trapped by scavengers if sensitive functional groups are present.[5][7]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Protonation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ Proton H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Detailed Experimental Protocol (TFA/DCM)
  • Reaction Setup: To a solution of N-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration) in a round-bottom flask, add a magnetic stir bar.

  • Acid Addition: Cool the flask in an ice-water bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% v/v solution in DCM) dropwise via syringe. [10][11]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Free Base Isolation):

    • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. [10][12] * Re-dissolve the oily residue in an organic solvent like ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Wash the organic layer with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl gas in an organic solvent like 1,4-dioxane is another robust and widely used method. [13][14]A key advantage is that the product is often isolated directly as a stable, and sometimes crystalline, hydrochloride salt, which simplifies purification by avoiding chromatography. [9][15] Principle: The Boc-protected amine is treated with a commercially available solution of 4M HCl in 1,4-dioxane. The reaction proceeds smoothly at room temperature. [13][16]Upon completion, the solvent is simply removed under reduced pressure to yield the pyrrolidine hydrochloride salt. This method is particularly effective and selective. [14][16]

Detailed Experimental Protocol (HCl/Dioxane)
  • Reaction Setup: To N-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine (1.0 eq) in a round-bottom flask, add a magnetic stir bar.

  • Acid Addition: Add a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq). The substrate may dissolve or remain as a slurry.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate from the solution during the reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. To analyze by TLC, an aliquot must be quenched with a base (e.g., NaHCO₃ solution) and extracted into an organic solvent.

  • Work-up (HCl Salt Isolation):

    • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator. [15] * To facilitate the removal of residual HCl, an azeotropic distillation with a solvent like toluene can be performed.

    • The resulting solid is the hydrochloride salt of 3-(5-bromo-2-fluorophenyl)pyrrolidine. It can often be triturated with a solvent like diethyl ether to obtain a fine, free-flowing powder, which is then collected by filtration. [15][17]6. Purification: The resulting hydrochloride salt is often of high purity and can be used directly in subsequent steps. If the free base is required, the salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent as described in Protocol 1.

Comparative Analysis and Troubleshooting

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Handling TFA is a corrosive liquid. Requires careful handling in a fume hood.4M HCl/Dioxane is a corrosive solution. Requires careful handling.
Reaction Time Typically 1-3 hours.Typically 1-4 hours. [15]
Temperature 0 °C to Room Temperature. [10]Room Temperature. [13][14]
Work-up Requires aqueous basic wash to isolate the free amine. [10][12]Simple evaporation to yield the HCl salt; aqueous work-up is optional. [15]
Product Form Free amine (often an oil).Hydrochloride salt (often a solid). [9]
Ease of Purification Often requires chromatography.May not require chromatography if the salt is crystalline.
Ideal Use Case When the free base is immediately required for the next step.When a stable, solid salt is desired for storage or purification.

Troubleshooting Guide:

  • Incomplete Reaction: If starting material remains after the recommended time, consider increasing the reaction time or adding a slight excess of the acidic reagent. Ensure reagents are anhydrous, as water can slow the reaction.

  • Side Product Formation: While unlikely for this substrate, the tert-butyl cation can sometimes alkylate electron-rich aromatic rings. If this is suspected, adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation.

  • Difficulty Isolating Product (TFA method): If the product is highly water-soluble as a free base, extraction can be difficult. In such cases, isolating the product as the HCl salt (Protocol 2) is a superior strategy.

Conclusion

The acid-catalyzed deprotection of N-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is a reliable and high-yielding transformation critical for synthetic chemistry workflows. Both TFA in DCM and HCl in 1,4-dioxane represent robust, scalable, and efficient protocols. The choice between them is primarily dictated by the desired final form of the product—a free base or a stable hydrochloride salt. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently and successfully perform this essential deprotection step, paving the way for the synthesis of complex molecules for drug discovery and development.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • aapptec. (n.d.). Standard Removal of Boc Protecting Group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Larbi, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]

  • Vyshnevska, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. Retrieved from [Link]

  • Larbi, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Retrieved from [Link]

  • Patil, D. R., & Sudalai, A. (2018). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PMC. Retrieved from [Link]

  • askIITians. (n.d.). Aryl Halides - Study Material for IIT JEE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]

  • Aitken, K. J., et al. (2016). C–C bond-forming reactions of ground-state aryl halides under reductive activation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Retrieved from [Link]

Sources

Application

Application Note: Handling, Storage, and Purification of Boc-Protected Aryl Bromides

Executive Summary Boc-protected aryl bromides are ubiquitous scaffolds in medicinal chemistry, serving as the "linchpins" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that construct complex drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-protected aryl bromides are ubiquitous scaffolds in medicinal chemistry, serving as the "linchpins" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that construct complex drug candidates. However, their dual functionality presents a paradox: the tert-butyloxycarbonyl (Boc) group is acid-labile and thermally sensitive, while the carbon-bromine (C-Br) bond is photosensitive. Improper handling leads to deprotection (generating free amines) or debromination, both of which can catastrophically poison downstream Palladium (Pd) catalysts. This guide outlines the "Cold Chain" storage protocols and buffered purification techniques required to maintain reagent integrity.

The Chemical Nature of the Challenge

To handle these reagents effectively, one must understand the specific failure modes of the molecule. The stability profile is governed by two competing degradation pathways.

The Boc Lability Mechanism

The Boc group is designed to be temporary. It cleaves under acidic conditions via a mechanism that mirrors an E1 elimination . Even the weak acidity of unbuffered silica gel (


) can initiate this process during purification.
  • Protonation: Trace acid protonates the carbonyl oxygen.

  • Fragmentation: The tert-butyl cation is cleaved, releasing carbamic acid.

  • Irreversible Loss: The carbamic acid spontaneously decarboxylates to the free amine, while the tert-butyl cation eliminates a proton to form isobutylene gas.

Aryl Bromide Photosensitivity

The C-Br bond has a bond dissociation energy (BDE) of ~81 kcal/mol. While relatively robust, prolonged exposure to UV/visible light can induce homolytic cleavage, generating aryl radicals that abstract hydrogen from solvents or moisture, leading to hydro-dehalogenation (replacing Br with H).

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached.

DecompositionPathways Start Boc-Aryl Bromide (Intact Reagent) Intermed Protonated Intermediate Start->Intermed + H+ Radical Aryl Radical Start->Radical hv (Homolysis) Acid Acidic Environment (Silica/HCl) Heat Heat (>100°C) Light UV Light FreeAmine Free Amine (Pd-Catalyst Poison) Intermed->FreeAmine - CO2 Isobutylene Isobutylene (Gas) Intermed->Isobutylene E1 Elimination Debrom Debrominated Arene (Inactive) Radical->Debrom H-Abstraction

Figure 1: Mechanistic pathways for Boc-deprotection (acid/thermal) and Aryl bromide degradation (photolytic).

Storage Protocols: The "Cold Chain"

The integrity of Boc-protected aryl bromides relies on blocking the three vectors of decomposition: Heat, Light, and Moisture.

Storage Specifications

Do not store these reagents on the benchtop, even for "short" periods (days). The accumulation of trace free amines is autocatalytic in some solid-state decompositions.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Suppresses thermal elimination of isobutylene.
Container Amber Glass Blocks UV/Vis light (290-450 nm) to prevent C-Br homolysis [1].
Atmosphere Argon/Nitrogen Prevents moisture ingress. Hydrolysis is slow but cumulative.
Seal Parafilm + Desiccant Secondary barrier against freezer humidity.
The "Thaw" Rule

Critical Step: Before opening a cold vial, allow it to warm to room temperature in a desiccator.

  • Reasoning: Opening a -20°C vial in humid lab air causes immediate condensation of water inside the vial. This water becomes a proton source (via carbonic acid formation from atmospheric CO2), accelerating Boc removal over time.

Handling & Purification Protocols

The most common failure point occurs during flash column chromatography. Standard silica gel is acidic enough to cleave the Boc group, especially if the elution is slow.

The "Buffered Silica" Protocol

To purify Boc-protected amines without degradation, you must neutralize the stationary phase.

Reagents:

  • Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH.
  • Standard solvents (Hexanes/Ethyl Acetate).

Step-by-Step Methodology:

  • Slurry Preparation: Prepare the silica gel slurry using your starting solvent mixture (e.g., 10% EtOAc/Hexane).

  • The Neutralization Spike: Add 1% v/v Triethylamine to the slurry before pouring it into the column.

    • Mechanism:[1][2][3][4][5][6][7] The amine creates a basic buffer layer on the silica surface, capping the acidic silanol (Si-OH) sites [2].

  • Eluent Preparation: The mobile phase should also contain 0.5% to 1% Triethylamine throughout the run.

  • Loading: Load the crude material. Avoid dissolving in acidic solvents like chloroform (CHCl

    
    ) which can form HCl over time; use Dichloromethane (DCM) or Toluene.
    
  • Elution: Run the column briskly. Do not leave Boc-compounds on silica overnight.

Workflow Decision Matrix

Use this logic flow to determine if purification is safe or necessary.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Check for Streaking) Start->TLC Decision Streaking or Low Rf? TLC->Decision Safe Standard Flash (Hex/EtOAc) Decision->Safe No (Clean Spot) Risk Silica Acidity Risk Decision->Risk Yes (Streaking) Run Run Column Safe->Run Action Add 1% Et3N to Solvent & Silica Risk->Action Action->Run Evap Rotovap < 40°C Run->Evap

Figure 2: Decision matrix for buffering silica gel during purification.

Quality Control & Impact on Catalysis

Why is this rigor necessary? The presence of free amines (from Boc decomposition) is not just an impurity issue; it is a catalytic poison.

The "Amine Poisoning" Effect

In Suzuki or Buchwald couplings, the active catalyst is often a coordinatively unsaturated Pd(0) species. Free amines (impurities) are strong sigma-donors that can bind tightly to the Palladium center, forming unreactive "Palladium black" or stable complexes that halt the catalytic cycle [3].

QC Checklist before use in Coupling Reactions:

  • 1H NMR: Check for the disappearance of the tert-butyl singlet (~1.4 ppm). If the integral is lower than 9H relative to the aromatic protons, partial deprotection has occurred.

  • Appearance: Pure Boc-aryl bromides are usually white/off-white solids. A yellow/brown oil often indicates amine oxidation or bromide photolysis.

References

  • Beilstein Journals. (2024). Light on the sustainable preparation of aryl-cored dibromides. Beilstein-Institut. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. [Link]

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling. ChemRxiv.[8] [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[2][5][9][10][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine synthesis

Technical Support Center: Synthesis of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Case ID: #SYN-PYR-3-AR-F-BR Classification: C(sp³)–C(sp²) Cross-Coupling / Heterocycle Functionalization Primary Challenge: Overcoming co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine

Case ID: #SYN-PYR-3-AR-F-BR Classification: C(sp³)–C(sp²) Cross-Coupling / Heterocycle Functionalization Primary Challenge: Overcoming competing


-hydride elimination and rapid protodeboronation in 2-fluoroaryl systems.

Executive Summary

Synthesizing 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine presents a "perfect storm" of synthetic challenges. You are attempting to couple a hindered secondary alkyl center (the pyrrolidine C3) with an electron-deficient, sterically sensitive aryl ring (2-fluoro-5-bromo).

Most researchers experience yields below 20% when applying standard Suzuki-Miyaura conditions (e.g., Pd(PPh


)

, Na

CO

, aqueous dioxane). The failure modes are distinct and mechanistic:
  • Protodeboronation: The 2-fluoro substituent accelerates the hydrolytic cleavage of the C–B bond.

  • 
    -Hydride Elimination:  The secondary alkyl-palladium intermediate is prone to isomerizing into non-productive enecarbamates (N-Boc-2-pyrroline or 3-pyrroline).
    
  • Chemoselectivity: The 5-bromo substituent competes as an oxidative addition site if the catalyst is too active or the preferred halide (Iodide) is absent.

This guide provides the Negishi Protocol (Zinc-based) as the primary solution for high yield, with an Optimized Suzuki Protocol as a secondary alternative.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using (5-bromo-2-fluorophenyl)boronic acid and N-Boc-3-iodopyrrolidine. Why is my major product 1-bromo-4-fluorobenzene?

Diagnosis: You are victim to Protodeboronation . Technical Insight: Aryl boronic acids with ortho-electron-withdrawing groups (like Fluorine) are highly susceptible to base-catalyzed hydrolysis. Under aqueous basic conditions (standard Suzuki), the C–B bond cleaves faster than the transmetallation step occurs. The boronic acid is replaced by a proton, yielding the defunctionalized arene. Immediate Fix:

  • Eliminate Water: Switch to anhydrous conditions using CsF or K

    
    PO
    
    
    
    in dry THF or Dioxane.
  • Switch Ligand: Use a precatalyst that promotes rapid transmetallation, such as Pd-118 (dtbpf) or XPhos Pd G2 .

  • Strategic Pivot: Stop using the boronic acid. Switch to the Negishi coupling (see Protocol A) where the aryl halide is the electrophile, completely bypassing the unstable boron species.

Q2: I see significant amounts of N-Boc-dihydropyrrole (alkene) in my crude NMR. Why?

Diagnosis:


-Hydride Elimination .
Technical Insight:  Oxidative addition into the secondary alkyl iodide (pyrrolidine) forms a sec-alkyl-Pd species. This intermediate is inherently unstable; it prefers to eliminate a hydrogen atom from the adjacent 

-carbon to form a double bond and a Pd-hydride species, rather than coupling with the aryl group. Immediate Fix:
  • Ligand Selection: You must use bidentate ligands with a small bite angle (like dppf ) or bulky monophosphines (like CataCXium A ) that sterically crowd the metal center, making

    
     energetically unfavorable.
    
  • Switch Metal: Nickel catalysts (e.g., NiCl

    
    (glyme) ) bind 
    
    
    
    -hydrogens less tightly and are superior for secondary alkyl couplings.
Q3: Can I just couple the enol triflate of N-Boc-3-pyrrolidinone and then hydrogenate?

Diagnosis: Chemoselectivity Risk. Technical Insight: While this route efficiently builds the C-C bond, the subsequent hydrogenation step required to reduce the double bond will likely cause hydrodehalogenation (stripping off your 5-Bromo substituent). Verdict: Do not use this route unless you have access to specialized non-reductive hydrogenation catalysts (e.g., homogeneous Rhodium) that tolerate aryl bromides.

Part 2: Visualizing the Failure Modes

The following diagram illustrates why the "Standard Route" fails and how the "Optimized Route" bypasses these traps.

ReactionPathways Start Standard Suzuki Attempt (Ar-B(OH)2 + Alkyl-I) Intermediate Sec-Alkyl-Pd Species Start->Intermediate Oxidative Addn Fail1 FAILURE 1: Protodeboronation (Loss of Boron) Start->Fail1 Base/H2O Fail2 FAILURE 2: Beta-Hydride Elimination (Formation of Pyrroline) Intermediate->Fail2 Fast Elimination Solution OPTIMIZED NEGISHI (Alkyl-Zn + Ar-I) Product Target: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Solution->Product Ni or Pd-PEPPSI No Beta-Elim No Boron Instability

Figure 1: Mechanistic divergence between failing Suzuki attempts and the robust Negishi protocol.

Part 3: The Gold Standard Protocol (Negishi Coupling)

This protocol uses Knochel-type zinc insertion to create a stable nucleophile (pyrrolidine-zinc) and couples it with the aryl electrophile. This avoids the instability of the 2-fluoroarylboronic acid and suppresses


-elimination.
Reagents Required
  • Substrate A: tert-Butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv)

  • Substrate B: 4-Bromo-1-fluoro-2-iodobenzene (1.2 equiv) (Note: The Iodine is the reactive site; Bromine remains intact).

  • Zinc Source: Zinc dust (<10 micron), activated with TMSCl/1,2-dibromoethane.

  • Salt: LiCl (anhydrous).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) OR NiCl
    
    
    (glyme) (5 mol%) + Pybox ligand.
  • Solvent: Dry THF.

Step-by-Step Methodology

1. Preparation of the Zinc Reagent (N-Boc-3-pyrrolidinylzinc iodide)

  • Flame-dry a Schlenk flask under Argon. Add LiCl (1.5 equiv) and heat with a heat gun under vacuum to remove all moisture.

  • Add Zinc dust (2.0 equiv) and dry THF.

  • Activation: Add 5 mol% 1,2-dibromoethane and reflux for 2 mins. Cool. Add 5 mol% TMSCl and stir for 5 mins.

  • Add N-Boc-3-iodopyrrolidine (1.0 equiv) dropwise as a solution in THF.

  • Stir at 40°C for 2–4 hours. Check conversion by GC-MS (quench an aliquot with iodine). You now have the stable organozinc reagent.

2. The Coupling Reaction

  • In a separate dry flask, dissolve 4-bromo-1-fluoro-2-iodobenzene (0.8 equiv relative to the zinc reagent) and Pd(dppf)Cl

    
      (0.03 equiv) in THF.
    
  • Transfer the organozinc solution (from Step 1) via cannula or syringe into the aryl halide/catalyst solution dropwise.

  • Stir at 50°C for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Wash with brine.
    

Why this works:

  • Selectivity: The Pd inserts into the C–I bond of the arene (bond energy ~65 kcal/mol) much faster than the C–Br bond (~81 kcal/mol), preserving the bromine handle.

  • Stability: The organozinc species is not prone to the hydrolytic decomposition that plagues the boronic acid.

  • Suppression of Elimination: The transmetallation from Zn to Pd is fast, and the reductive elimination from the Pd(dppf) complex is faster than

    
    -hydride elimination.
    

Part 4: The Alternative (Suzuki "Reverse Polarity")

If you cannot use Zinc/Negishi chemistry, you must use the Reverse Polarity Suzuki method. Do not use the aryl boronic acid. Instead, use the Alkyl Boronate .

Reaction System:

  • Nucleophile: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (Commercially available).

  • Electrophile: 4-Bromo-1-fluoro-2-iodobenzene.

  • Catalyst: Pd(dppf)Cl

    
      (5 mol%) or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or K
    
    
    PO
    
    
    .
  • Solvent: DMF/H

    
    O (9:1) or Dioxane/H
    
    
    
    O (10:1).
  • Temp: 80°C.

Critical Troubleshooting for this Route:

  • Slow Transmetallation: Secondary alkyl boronates transmetallate slowly. If the reaction stalls, add Ag

    
    O  (1.0 equiv). Silver accelerates the transmetallation of alkyl boronates significantly.
    

Part 5: Data Summary & Comparison

ParameterStandard Suzuki (Failed)Negishi (Recommended)Reverse Suzuki (Alternative)
Nucleophile (5-Br-2-F-phenyl)boronic acidN-Boc-3-pyrrolidinyl-ZnIN-Boc-3-BPin-pyrrolidine
Electrophile N-Boc-3-iodopyrrolidine4-Br-1-F-2-iodobenzene4-Br-1-F-2-iodobenzene
Major Side Reaction Protodeboronation (Ar-H)Homocoupling (minor)Protodeboronation (Alkyl-H)
Typical Yield < 15%75 - 90% 50 - 65%
Ar-Br Integrity Risk of scramblingHigh (Selective) High (Selective)

References

  • Negishi Coupling of Secondary Alkyl Halides

    • Citation: Cordier, C. J., et al. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles." Journal of the American Chemical Society, 2013.
    • Relevance: Establishes the viability of N-Boc-pyrrolidine zinc reagents.
  • Protodeboronation of 2-Fluoroarylboronic Acids

    • Citation: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters." Journal of the American Chemical Society, 2021.[1][2]

    • Relevance: Explains the mechanism of failure for 2-fluoro substituted boron
  • Suzuki Coupling of Secondary Alkyl Boronates

    • Citation: Dreher, S. D., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates."[1] Journal of Organic Chemistry, 2009.[1] (Contextualizes alkyl coupling challenges).

  • General Review of 3-Arylpyrrolidine Synthesis

    • Citation: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs."[3] Molecules, 2023.[4]

Sources

Optimization

Minimizing debromination side reactions in palladium catalysis

Technical Support Center: Advanced Mitigation of Debromination in Pd-Catalysis Ticket ID: #DBR-001 Status: Open Priority: Critical (Yield & Purity Impact) Assigned Specialist: Senior Application Scientist Overview: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Mitigation of Debromination in Pd-Catalysis

Ticket ID: #DBR-001 Status: Open Priority: Critical (Yield & Purity Impact) Assigned Specialist: Senior Application Scientist

Overview: The "Silent Killer" of Yields

Welcome to the technical support hub. You are likely here because your LCMS shows a mass of


 instead of your desired cross-coupling product. This is hydrodehalogenation  (specifically debromination), a pervasive side reaction where the C-Br bond is reduced to C-H.

This guide does not just list "tips"; it deconstructs the kinetic competition between your desired cycle and the parasitic reduction pathway. To solve this, we must starve the reaction of hydride sources and accelerate the desired reductive elimination.

Module 1: Mechanistic Diagnostics (Root Cause Analysis)

Before changing reagents, you must identify the source of the hydride (


). Debromination occurs via the formation of a Palladium-Hydride (

) intermediate.

The "Fork in the Road" Mechanism The critical divergence happens after Oxidative Addition. The Palladium(II) intermediate faces a choice:

  • Path A (Desired): Transmetallate with the boronic acid.

  • Path B (Parasitic): Undergo ligand exchange with a solvent/base, followed by

    
    -hydride elimination.
    
Visualizing the Pathway

DebrominationMechanism Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet  Fast Kinetics   Alkoxide Ligand Exchange (Ar-Pd-OR) OxAdd->Alkoxide  Presence of Alcohols/Alkoxides   RedElim_Good Reductive Elimination TransMet->RedElim_Good Product Product: Ar-R (Cross-Coupling) RedElim_Good->Product BetaHydride β-Hydride Elimination (Generates Pd-H) Alkoxide->BetaHydride  Spontaneous   RedElim_Bad Reductive Elimination (Parasitic) BetaHydride->RedElim_Bad Byproduct Byproduct: Ar-H (Debromination) RedElim_Bad->Byproduct

Caption: Kinetic competition between the desired cross-coupling (Green/Blue) and the parasitic debromination pathway (Yellow/Red).[1]

Module 2: The Hardware (Ligand Selection)

The most effective way to stop debromination is to make the desired pathway (Path A) significantly faster than Path B. This is achieved through Ligand Acceleration .

The Solution: Bulky, Electron-Rich Ligands (Buchwald Type) Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) are the gold standard here.

  • Why they work: These ligands are sterically bulky. They promote the rapid reductive elimination of the product.[2] By ejecting the product quickly, the catalyst spends less time in the vulnerable Pd(II) state where side reactions occur.

  • Recommendation: If you are using

    
     or dppf and seeing debromination, switch immediately.
    
LigandApplication ContextMechanism of Protection
XPhos General PurposeExtreme steric bulk accelerates C-C bond formation, outcompeting hydride transfer.
RuPhos Electron-Rich/Sterically HinderedStabilizes the monolithic Pd(0) species, preventing aggregation into Pd-black (which causes non-specific reduction).
SPhos HeterocyclesExcellent for heteroaryl chlorides/bromides; high activity allows lower temperatures (reducing side reaction rates).

Module 3: The Environment (Solvent & Base)[4][5][6]

If the ligand is the engine, the solvent and base are the fuel. Using the wrong "fuel" introduces hydride sources directly into the engine.

The Base: Stop Using Alkoxides

Strong alkoxide bases (NaOEt, KOtBu) are the #1 cause of debromination. They coordinate to Pd to form Pd-alkoxides, which undergo


-hydride elimination to form Pd-H.
  • Protocol Change: Switch to weak, inorganic bases.

    • Best:

      
       (Anhydrous or aqueous)
      
    • Alternative:

      
       or 
      
      
      
The Solvent: Eliminate the Proton Source

Primary and secondary alcohols (Ethanol, Isopropanol) are hydride donors. Even DMF can decompose to form hydrides under thermal stress.

  • Protocol Change: Use aprotic, non-polar solvents.

    • Best: 1,4-Dioxane, Toluene.

    • If solubility is poor: Use a biphasic system (Toluene/Water) with a phase transfer catalyst, rather than adding ethanol.

Module 4: Experimental Protocols

Here are two self-validating protocols designed to minimize debromination.

Protocol A: The "Anhydrous Shield" Method (High Risk Substrates)

Use this for electron-deficient aryl bromides highly prone to reduction.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-3 mol%) — Pre-catalyst ensures active Pd(0) without excess ligands.

    • Base:

      
       (3.0 equiv, anhydrous, finely ground).
      
    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution:

    • Add solids, then evacuate/backfill with Argon (3x).[3]

    • Add solvent.[1][4][3][5][6][7]

    • Heat to 80°C (Do not reflux if possible; lower temps favor coupling over reduction).

  • Validation: Check LCMS at 1 hour. If Ar-H > 5%, lower temp to 60°C and increase catalyst loading to 5 mol%.

Protocol B: The "Aqueous Buffer" Method (General Purpose)

Use this for standard couplings where solubility requires polarity.

  • Solvent System: Toluene : Water (4:1 ratio). Avoids alcohols entirely.

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     or SPhos Pd G3.
    
  • Note: The biphasic nature keeps the base in the water layer and the catalyst in the organic layer, minimizing the formation of the reactive Pd-alkoxide/hydroxide species that lead to reduction.

Troubleshooting & FAQs

Q: I switched to Toluene/K3PO4 but still see 10% debromination. What now? A: Check your starting material. Does it have an acidic proton (e.g., free NH indole, phenol)?

  • Reason: The base deprotonates the substrate, which then coordinates to Pd.[4] The electron-rich substrate makes the C-Br bond more susceptible to oxidative addition by hydride species.

  • Fix: Protect the functional group (e.g., Boc-protection of Indole) before coupling.

Q: Can I use DMF? My substrate won't dissolve in Toluene. A: Proceed with caution. DMF can decompose to dimethylamine and CO; the CO can act as a reductant.

  • Fix: Use high-grade, anhydrous DMF. Degas thoroughly to remove oxygen (which promotes DMF decomposition). Alternatively, try THF or a THF/Water mixture.

Q: Why does "Pd Black" precipitation correlate with debromination? A: Heterogeneous Pd nanoparticles (Pd black) are excellent hydrogenation catalysts. If your homogeneous catalyst decomposes, it forms nanoparticles that will actively reduce your aryl bromide using any available hydrogen source.

  • Fix: Add additional ligand (e.g., 1 mol% extra XPhos) to stabilize the Pd species in solution.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Turnover Number-Limiting Processes in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.

  • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Aryl- and Heteroaryl-Ethers via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.[6]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.[6]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[8][6][7][9][10] Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to clinical trials. Intermediates like 1-Boc-3-(5-bro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to clinical trials. Intermediates like 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine, which contains a chiral center and a complex substituted aromatic ring, present a common yet critical analytical challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, explains the rationale behind experimental choices, and compares the technique with alternative methods to advocate for a multi-faceted approach to structural validation.

Structural Overview: Deconstructing the Molecule

Before delving into the spectral data, it is essential to understand the distinct chemical environments within the molecule. The structure can be dissected into three key components, each contributing uniquely to the overall ¹H NMR spectrum.

  • tert-Butoxycarbonyl (Boc) Protecting Group: A bulky group featuring nine equivalent protons, which will produce a characteristic singlet.

  • Pyrrolidine Ring: A five-membered aliphatic ring containing seven non-equivalent protons distributed across four carbons. The stereocenter at C3 complicates the spectral analysis of these protons.

  • 5-bromo-2-fluorophenyl Group: A tri-substituted aromatic ring with three protons. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and their positions on the ring.

cluster_mol 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine mol boc Boc Group (9H, singlet) pyrrolidine Pyrrolidine Ring (7H, multiplets) phenyl Aromatic Ring (3H, multiplets)

Caption: Key functional components of the target molecule.

Predictive ¹H NMR Analysis: What to Expect

A high-field ¹H NMR spectrum (e.g., 400 or 500 MHz) in a solvent like deuterochloroform (CDCl₃) is predicted to show distinct signals for each proton environment. The analysis below is based on established principles of chemical shift theory and spin-spin coupling.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine in CDCl₃

Proton AssignmentPredicted δ (ppm)IntegrationMultiplicityKey Coupling Interactions
Boc (-C(CH₃)₃)~1.479Hs (singlet)None
Pyrrolidine (H2, H4, H5)1.90 - 2.402Hm (multiplet)Geminal & Vicinal (H-H)
Pyrrolidine (H2', H4', H5')3.20 - 3.804Hm (multiplet)Geminal & Vicinal (H-H)
Pyrrolidine (H3)3.80 - 4.101Hm (multiplet)Vicinal (H-H)
Aromatic (H6')~7.001Ht (triplet)³J(H-H), ³J(H-F)
Aromatic (H3')~7.251Hdd (doublet of doublets)³J(H-H), ⁴J(H-H)
Aromatic (H4')~7.401Hddd (doublet of doublet of doublets)³J(H-H), ⁴J(H-F), ⁴J(H-H)
  • Boc Group (δ ~1.47 ppm): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp, intense singlet, integrating to 9H. This is a hallmark of a Boc-protected compound.[3][4]

  • Pyrrolidine Protons (δ 1.90 - 4.10 ppm): These seven protons will appear as a series of complex multiplets. Due to the C3 substituent and the puckered nature of the ring, all methylene protons are diastereotopic and thus chemically non-equivalent. They will exhibit both geminal (²JHH) and vicinal (³JHH) coupling, leading to overlapping signals. The proton at the C3 methine position (H3), being attached to the carbon bearing the bulky aromatic group, is expected to be the most downfield of this group.[5][6]

  • Aromatic Protons (δ ~7.00 - 7.40 ppm): The three aromatic protons display a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H6' (~7.00 ppm): Coupled to H4' (⁴JHH, meta-coupling, ~2-3 Hz) and the adjacent fluorine (³JHF, ~8-10 Hz). The ortho-coupling to fluorine often results in a triplet-like appearance if the coupling constants are similar.

    • H3' (~7.25 ppm): Coupled to H4' (³JHH, ortho-coupling, ~7-9 Hz) and potentially a small long-range coupling to fluorine. This will likely appear as a doublet of doublets.

    • H4' (~7.40 ppm): Coupled to H3' (³JHH), H6' (⁴JHH), and the fluorine atom (⁴JHF, ~4-6 Hz), resulting in a complex doublet of doublet of doublets pattern.[7][8][9]

A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive analysis, particularly in a regulated drug development environment, necessitates orthogonal methods. Each technique provides unique and complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton framework, connectivity, relative stereochemistry.Excellent for identifying key functional groups (Boc, aromatic). Sensitive to the local electronic environment.Signal overlap in the pyrrolidine region can complicate precise assignment. Does not directly provide molecular weight.
¹³C NMR Number and type of carbon atoms (sp³, sp², C=O).Confirms the presence of all 15 unique carbons. Chemical shifts are sensitive to substitution.Low sensitivity. Does not provide information on proton connectivity.
2D NMR (COSY, HSQC) H-H and C-H correlations.COSY: Unambiguously establishes H-H coupling networks within the pyrrolidine and aromatic rings. HSQC: Directly links each proton to its attached carbon, resolving assignment ambiguities.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and elemental composition.Confirms the molecular formula (C₁₅H₁₉BrFNO₂). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides definitive evidence of its presence.Provides no information on the connectivity or stereochemistry of the atoms.
HPLC-UV Purity and quantification.Assesses the presence of impurities (isomers, starting materials, by-products) that may not be visible or quantifiable by NMR.Is a separative technique; provides no structural information on its own without a reference standard.
Recommended Experimental Workflows

To ensure data integrity and achieve unambiguous structural confirmation, a logical workflow integrating these techniques is recommended. The choice of specific experiments is driven by the need to answer specific questions about the molecule's identity, purity, and structure.

G start Synthesized Compound (1-Boc-3-(...)-pyrrolidine) hplc Purity Check via HPLC-UV (>95%?) start->hplc ms Confirm Mass via LC-MS (M+H, Br pattern) hplc->ms Yes fail Re-purify or Re-synthesize hplc->fail No nmr1d Acquire 1D Spectra (¹H, ¹³C NMR) ms->nmr1d nmr2d Ambiguity? Acquire 2D NMR (COSY, HSQC) nmr1d->nmr2d assign Full Spectral Assignment Confirm Connectivity nmr1d->assign No Ambiguity nmr2d->assign Yes nmr2d->fail No, structure is incorrect pass Structure Confirmed Proceed to Next Step assign->pass

Caption: A robust workflow for structural confirmation.

Detailed Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which is unlikely to interfere with the aromatic signals of the analyte.[10][11]

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is critical for acquiring a high-resolution spectrum.

  • Data Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. This step is crucial for sharp peaks and accurate resolution of coupling patterns.

    • Acquire the spectrum using standard parameters: a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

    • Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate all signals and analyze the multiplicities.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Filter and degas both phases.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion

The structural analysis of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine serves as an excellent model for the challenges encountered in pharmaceutical development. While ¹H NMR provides an unparalleled window into the proton framework of a molecule, its data is most powerful when contextualized with complementary techniques. A workflow that integrates NMR for structural characterization, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment constitutes a robust, self-validating system. This multi-modal approach ensures the highest level of confidence in the identity and quality of a compound, which is a non-negotiable prerequisite for its advancement in the drug discovery pipeline.

References

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • 1-Boc-pyrrolidine. SpectraBase. [Link]

  • N-Boc-pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Parenzan, A. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2134–2137. [Link]

  • Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283–291. [Link]

  • ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm). ResearchGate. [Link]

  • ¹H NMR spectrum of compound 3a. ResearchGate. [Link]

  • ¹H NMR Spectrum (1D, 700 MHz, H2O, predicted). NP-MRD. [Link]

  • Supporting Information for publication. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrolidine, pyrrole, and pyridine. Pearson+. [Link]

  • ¹H NMR Chemical Shift Table. Chemistry Steps. [Link]

  • Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Karlsruhe Institute of Technology. [Link]

  • ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Supporting Information Fig. S1. ¹H NMR spectrum of BocEDA (a) and Boc-AEMA (b). The Royal Society of Chemistry. [Link]

  • Fluorine Coupling Constants. eClass. [Link]

  • Pyrrolidine - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]

Sources

Comparative

A Comparative Guide to ¹³C NMR Shifts for Boc-Protected Fluorinated Pyrrolidines: An Essential Tool for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the precise characterization of molecular scaffolds is a cornerstone of successful innovation. Fluorinated pyrrolidines, a privileged class of motifs in me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular scaffolds is a cornerstone of successful innovation. Fluorinated pyrrolidines, a privileged class of motifs in medicinal chemistry, offer unique conformational and electronic properties that can enhance drug efficacy and metabolic stability. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers an in-depth comparison of ¹³C NMR chemical shifts for various N-Boc-protected fluorinated pyrrolidines, supported by experimental data, to aid in the structural elucidation and quality control of these critical building blocks.

The introduction of fluorine into the pyrrolidine ring significantly influences the electron distribution and, consequently, the ¹³C NMR chemical shifts. Understanding these shifts is not merely an academic exercise; it is a vital step in confirming the regiochemistry and stereochemistry of fluorination, which in turn dictates the biological activity of the final compound. This guide will explore the characteristic ¹³C NMR signatures of mono- and di-fluorinated N-Boc-pyrrolidines, providing a comparative analysis to facilitate the rapid and accurate identification of these compounds.

The Influence of Fluorine Substitution on Pyrrolidine Ring Carbons: A Comparative Analysis

The position and number of fluorine substituents on the pyrrolidine ring have a predictable yet profound impact on the ¹³C NMR spectrum. The high electronegativity of fluorine results in a significant downfield shift (deshielding) of the carbon atom to which it is directly attached (the α-carbon). The effect on adjacent (β) and more distant (γ) carbons is more nuanced, involving a combination of through-bond and through-space electronic effects.

To illustrate these trends, the following table summarizes the experimental ¹³C NMR data for a series of N-Boc-protected fluorinated pyrrolidines. As a baseline, the data for N-Boc-pyrrolidine is also included.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of Boc-Protected Pyrrolidines

CompoundC2C3C4C5C=O (Boc)C(CH₃)₃ (Boc)CH₃ (Boc)
N-Boc-pyrrolidine46.825.525.546.8154.779.128.6
(S)-N-Boc-3-fluoropyrrolidine54.3 (d, J=21.7 Hz)92.5 (d, J=173.9 Hz)33.7 (d, J=21.2 Hz)46.2154.679.928.5
N-Boc-3,3-difluoropyrrolidine52.1 (t, J=25.2 Hz)112.9 (t, J=251.5 Hz)39.8 (t, J=25.2 Hz)45.9154.480.628.4
(R,S)-N-Boc-2-methyl-4,4-difluoropyrrolidine58.142.5 (t, J=23.0 Hz)116.2 (t, J=246.0 Hz)54.2 (t, J=23.0 Hz)154.779.528.5

Note: Data is typically acquired in CDCl₃ at room temperature. Chemical shifts are reported in ppm relative to a standard reference. The multiplicity (d = doublet, t = triplet) and the carbon-fluorine coupling constant (J in Hz) are provided where applicable.

Key Observations and Mechanistic Insights:
  • Direct Fluorination (α-Effect): As expected, the carbon atom directly bonded to fluorine experiences a dramatic downfield shift. For instance, in (S)-N-Boc-3-fluoropyrrolidine, the C3 signal shifts from ~25.5 ppm in the parent compound to 92.5 ppm. This deshielding effect is even more pronounced in the case of geminal difluorination, with the C3 of N-Boc-3,3-difluoropyrrolidine resonating at 112.9 ppm.

  • Vicinal Effects (β-Effect): The carbons adjacent to the site of fluorination also exhibit significant changes in their chemical shifts. In (S)-N-Boc-3-fluoropyrrolidine, both C2 and C4 are shifted downfield compared to N-Boc-pyrrolidine, appearing at 54.3 ppm and 33.7 ppm, respectively. This is a result of the electron-withdrawing inductive effect of the fluorine atom.

  • Geminal Difluorination Impact: The introduction of a second fluorine atom on the same carbon further influences the neighboring carbons. In N-Boc-3,3-difluoropyrrolidine, the β-carbons (C2 and C4) are observed at 52.1 ppm and 39.8 ppm. The triplet multiplicity of these signals, arising from coupling to two fluorine atoms, is a key diagnostic feature.

  • Carbon-Fluorine Coupling Constants (¹JCF and ²JCF): The magnitude of the carbon-fluorine coupling constants provides valuable structural information. The one-bond coupling (¹JCF) is typically large, in the range of 170-260 Hz, as seen for the fluorinated carbons in Table 1. The two-bond coupling (²JCF) is smaller, generally between 20-30 Hz, and is observed for the carbons adjacent to the C-F bond. These coupling patterns are instrumental in assigning the signals in the ¹³C NMR spectrum.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

To ensure the reliability and reproducibility of the ¹³C NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of Boc-protected fluorinated pyrrolidines.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the Boc-protected fluorinated pyrrolidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for ¹³C observation.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: ~250 ppm (to cover the full range of expected chemical shifts).

      • Pulse angle: 30-45° (to allow for faster repetition rates).

      • Relaxation delay (d1): 1-2 seconds.

      • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals (note: routine ¹³C NMR integrals are not always quantitative and should be interpreted with caution).

    • Identify and label the peak positions and, where applicable, the C-F coupling constants.

Causality Behind Experimental Choices:
  • Choice of Solvent: CDCl₃ is a common choice due to its good solubilizing properties for a wide range of organic compounds and its well-defined solvent peak for calibration.

  • Proton Decoupling: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom (unless coupled to other nuclei like fluorine). This greatly aids in the interpretation of the spectrum.[1][2]

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is particularly beneficial for resolving closely spaced signals in complex molecules.

Visualizing the Structural Framework and Workflow

To better understand the molecular structure and the experimental process, the following diagrams are provided.

G cluster_mol Boc-Protected Fluorinated Pyrrolidine N C2 N->C2 Boc N->Boc C3 C2->C3 C4 C3->C4 F C3->F C5 C4->C5 C5->N

Caption: General structure of a Boc-protected fluorinated pyrrolidine.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl₃) B Instrument Setup (High-field NMR, Tune & Shim) A->B C ¹³C NMR Data Acquisition (Proton Decoupled) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking, J-coupling analysis) D->E

Caption: Standard workflow for obtaining and analyzing ¹³C NMR data.

Conclusion and Future Outlook

The ¹³C NMR chemical shifts of Boc-protected fluorinated pyrrolidines provide a rich source of structural information that is indispensable for researchers in drug discovery and development. The predictable and significant influence of fluorine substitution on the carbon framework allows for confident assignment of regio- and stereochemistry. By following a robust experimental protocol, high-quality, reproducible data can be obtained, ensuring the integrity of the structural characterization.

As the complexity of fluorinated molecules continues to grow, the need for a comprehensive understanding of their NMR properties will become even more critical. Future work in this area may involve the use of advanced NMR techniques and computational methods to further refine our understanding of the subtle electronic and conformational effects of fluorination. This guide serves as a foundational resource, empowering researchers to leverage the full potential of ¹³C NMR spectroscopy in their pursuit of novel and effective therapeutics.

References

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7246–7255. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Gunther, H. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Validation

Comparing reactivity of 5-bromo vs 5-chloro pyrrolidine scaffolds

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyrrolidine Scaffolds Executive Summary & Scaffold Definition The Core Challenge: The term "5-halo pyrrolidine" presents an immediate structural ambiguity in standard...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyrrolidine Scaffolds

Executive Summary & Scaffold Definition

The Core Challenge: The term "5-halo pyrrolidine" presents an immediate structural ambiguity in standard nomenclature. In a saturated pyrrolidine ring (numbered N=1), the 5-position is the


-carbon adjacent to the nitrogen. A halogen at this position creates an 

-haloamine
, a species that is inherently unstable due to the spontaneous expulsion of the halide by the nitrogen lone pair, forming an iminium ion.

Therefore, this guide addresses the two chemically valid interpretations of this scaffold used in drug discovery:

  • 5-Halo-2-pyrrolidinones (

    
    -Lactams):  The most common "5-functionalized" scaffold, where the carbonyl at C2 stabilizes the molecule, allowing the 5-halo species to exist as a reactive intermediate for 
    
    
    
    -acyl iminium ion chemistry.
  • 3-Halo-pyrrolidines: Often colloquially referred to as "5-substituted" depending on the substitution pattern (e.g., if a 2-carboxyl group is present). These are stable, commercial building blocks.

This guide primarily focuses on the 5-Halo-2-pyrrolidinone system , as it represents the true "5-position" reactivity challenge, comparing the 5-Bromo (highly reactive, transient) vs. 5-Chloro (moderately reactive, isolable) variants.

Comparative Reactivity Matrix

The choice between a 5-bromo and 5-chloro scaffold is a trade-off between stability and electrophilicity .

Feature5-Bromo-2-pyrrolidinone 5-Chloro-2-pyrrolidinone Implication for Synthesis
C-X Bond Energy ~66 kcal/mol (Weaker)~81 kcal/mol (Stronger)Br cleaves faster; easier radical generation.
Leaving Group Ability Excellent (

HBr

-9)
Good (

HCl

-7)
Br generates iminium ions typically 10-100x faster.
Stability Low. Hydrolyzes rapidly in moist air to 5-hydroxy-2-pyrrolidinone.Moderate. Can often be isolated and stored briefly under inert atmosphere.5-Br is usually generated in situ; 5-Cl can sometimes be handled.
Mechanism of Action Rapid ionization to

-acyl iminium ion.
Slower ionization; often requires Lewis Acid catalysis (e.g.,

).
Use Br for weak nucleophiles; Cl for selectivity.
Synthesis Method Radical Bromination (NBS/CCl

).
Radical Chlorination (NCS or SO

Cl

).
NBS is milder and easier to handle than SO

Cl

.

Mechanistic Deep Dive: -Acyl Iminium Ion Formation

The primary utility of 5-halo-2-pyrrolidinones is their ability to serve as precursors to


-acyl iminium ions , which are potent electrophiles for C-C bond formation (e.g., with allyl silanes, silyl enol ethers, or electron-rich aromatics).
The Reactivity Gap
  • 5-Bromo Pathway: The C-Br bond is sufficiently weak that ionization often occurs spontaneously or with mild thermal activation. This makes the 5-bromo scaffold ideal for "one-pot" radical bromination-substitution sequences.

  • 5-Chloro Pathway: The C-Cl bond is stronger. While it can form the iminium ion, it often requires the assistance of a Lewis Acid (silver salts or strong Lewis acids like

    
    ) to abstract the chloride. This provides a "safety lock," allowing purification before activation.
    
Diagram: Iminium Ion Generation & Trapping

The following diagram illustrates the parallel pathways. Note the higher energy barrier (red) for the chloro-derivative activation compared to the bromo-derivative.

ReactivityPathway Start 2-Pyrrolidinone Precursor Br_Int 5-Bromo-2-pyrrolidinone (Transient/Reactive) Start->Br_Int NBS, CCl4 (Radical subst.) Cl_Int 5-Chloro-2-pyrrolidinone (Isolable/Stable) Start->Cl_Int NCS or SO2Cl2 (Radical subst.) Br_Int->Start Hydrolysis (if wet) Iminium N-Acyl Iminium Ion (Key Electrophile) Br_Int->Iminium Fast Ionization (Spontaneous/Mild Heat) Cl_Int->Iminium Slow Ionization (Requires Lewis Acid) Product 5-Substituted Pyrrolidinone Iminium->Product Nucleophile (Allyl-TMS, Enol Ether)

Caption: Comparative activation pathways. The 5-Bromo intermediate allows for rapid, often spontaneous access to the electrophilic iminium ion, while the 5-Chloro analog offers stability but requires catalytic activation.

Experimental Protocols

These protocols are designed to validate the reactivity difference. The 5-Bromo protocol is a "Generate & Trap" method (due to instability), while the 5-Chloro protocol demonstrates isolation capability.

Protocol A: In Situ Generation & Trapping of 5-Bromo-2-pyrrolidinone

Use this for: Rapid library synthesis, installing weak nucleophiles.

  • Radical Bromination:

    • Dissolve

      
      -methyl-2-pyrrolidinone (10 mmol) in anhydrous 
      
      
      
      (or PhCF
      
      
      as a greener alternative).
    • Add NBS (N-bromosuccinimide, 10.5 mmol) and a catalytic amount of AIBN (0.1 mmol).

    • Reflux for 1-2 hours. Observation: The succinimide byproduct floats to the top.

    • Critical Step: Do not isolate. The 5-bromo species is formed quantitatively but is moisture sensitive.

  • Nucleophilic Trapping:

    • Cool the mixture to 0°C.

    • Add the nucleophile (e.g., Allyltrimethylsilane, 12 mmol) directly to the reaction pot.

    • (Optional) Add a mild Lewis Acid (

      
       or 
      
      
      
      ) if the nucleophile is unreactive.
    • Stir at RT for 4 hours.

  • Workup: Quench with sat.

    
    , extract with DCM, and purify via silica gel chromatography.
    
Protocol B: Synthesis and Isolation of 5-Chloro-2-pyrrolidinone

Use this for: When the intermediate must be stored or purified before the next step.

  • Chlorination:

    • Dissolve 2-pyrrolidinone derivative in

      
      .
      
    • Add SO

      
      Cl
      
      
      
      (Sulfuryl chloride, 1.1 equiv) dropwise at 0°C.
    • Stir at room temperature for 3 hours.

  • Isolation:

    • Concentrate the solvent in vacuo under strictly anhydrous conditions.

    • The residue is the 5-chloro derivative. It can often be crystallized or distilled (vacuum) depending on the N-substituent.

  • Reactivity Check:

    • Dissolve the isolated 5-chloro compound in DCM.

    • Add Allyltrimethylsilane. Observation: No reaction occurs at RT (unlike the bromo variant).

    • Add

      
      . Observation: Rapid conversion to the product occurs upon addition of the Lewis Acid.
      

Data Summary: 3-Halo vs. 5-Halo Scaffolds

To ensure this guide serves all potential interpretations of "5-halo pyrrolidine," we compare the 5-Halo-Lactam (discussed above) with the commercial 3-Halo-Pyrrolidine (often confused due to numbering).

Variable5-Halo-2-Pyrrolidinone (Lactam)3-Halo-Pyrrolidine (Amine)
Structure Halogen at C5 (alpha to N).Halogen at C3 (beta to N).
Primary Reactivity Electrophilic (via Iminium).Electrophilic (via SN2) or Nucleophilic (at N).
Br vs Cl Trend Br is much faster; Cl requires catalyst.Br is better Leaving Group for SN2; Cl is slower but cheaper.
Key Application C-C bond formation at C5 (Mannich).Cross-coupling (Suzuki/Buchwald) at C3.
Commercial Status Rare/Unstable (Make in situ).Common/Stable (Shelf product).

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from

    • Note: Provides foundational data on C-Br vs C-Cl bond energy trends in N-heterocycles.
  • Freifeld, I., Armbrust, H., & Langer, P. (2006).[4] Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 1807-1808.[4] Retrieved from

    • Note: Validates the stability and synthesis of 5-substituted pyrrolidinones.
  • Easton, C. J., et al. (1994). Radical reactions of N-substituted pyroglutamates. Journal of the American Chemical Society. Note: The authoritative source on the radical bromination mechanism for 5-bromo-2-pyrrolidinones.
  • Dionicio Siegel. (n.d.). Lithium-Halogen Exchange: Mechanism and Scope. Harvard University. Retrieved from

    • Note: Mechanistic grounding for the metal-halogen exchange preference of Bromine over Chlorine.

Sources

Comparative

A Comparative Guide to Establishing and Qualifying In-House Reference Standards for 3-(5-bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the refe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and assay of drug substances. For novel compounds like 3-(5-bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmacologically active molecules, official pharmacopeial standards are often unavailable. Consequently, laboratories must establish and rigorously qualify their own in-house reference standards.

This guide provides a comprehensive framework for the qualification of an in-house primary reference standard of 3-(5-bromo-2-fluorophenyl)pyrrolidine and its subsequent use to qualify a secondary, or working, standard. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and major regulatory bodies, ensuring a scientifically sound and defensible approach.[1][2][3][4]

Section 1: The Philosophy of In-House Reference Standards

A primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[5] This standard serves as the ultimate benchmark within an organization. A secondary, or working, standard is then qualified against this primary standard and is used for routine laboratory analyses to conserve the primary material.[5]

The qualification process is not merely a set of tests but a holistic evaluation designed to confirm the material's identity, purity, and relevant physicochemical properties. This ensures that the standard is fit for its intended analytical purpose.

Logical Workflow for Reference Standard Qualification

The process follows a logical progression from comprehensive characterization of the primary standard to a comparative analysis for the secondary standard.

Reference_Standard_Workflow cluster_Primary Primary Standard Qualification cluster_Secondary Secondary Standard Qualification A Select High-Purity Candidate Batch B Comprehensive Characterization (Structure, Purity, Properties) C Assign Purity via Mass Balance D Issue Certificate of Analysis (CoA) G Comparative Analysis vs. Primary Standard C->G E Establish Storage & Retest Date F Select Working Batch Candidate H Verify Identity & Purity Equivalence I Issue Internal CoA & Link to Primary J Assign Use Period

Caption: Workflow for primary and secondary reference standard qualification.

Section 2: Qualification of the Primary In-House Standard

The cornerstone of this process is the exhaustive characterization of a selected high-purity batch of 3-(5-bromo-2-fluorophenyl)pyrrolidine. The goal is to assign a purity value using a mass balance approach, which is considered more accurate than comparison to a previous lot.[6] This involves identifying and quantifying all significant impurities.[7][8][9]

Purity (Mass Balance) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

Table 1: Analytical Techniques for Primary Standard Characterization
ParameterTechniquePurpose & Rationale
Identity & Structure ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), FTIRUnambiguously confirms the chemical structure. ¹⁹F NMR is particularly powerful for fluorinated compounds.[10][11][12][13] FTIR provides a unique fingerprint. MS confirms the molecular weight.
Organic Purity High-Performance Liquid Chromatography (HPLC) with UV/DADQuantifies structurally related impurities. A diode-array detector (DAD) helps in assessing peak purity and detecting co-eluting impurities.
Water Content Karl Fischer (KF) TitrationThe gold standard for specific and accurate water determination, superior to Loss on Drying (LOD) which can include volatile solvents.[14][15][16][17]
Residual Solvents Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Identifies and quantifies volatile organic solvents remaining from the synthesis and purification process, as per ICH Q3C guidelines.[18][19][20][21][22]
Non-Volatile Impurities Thermogravimetric Analysis (TGA) / Residue on Ignition (ROI)Measures the amount of non-volatile inorganic material. TGA provides a profile of mass loss with temperature.[23][24][25][26][27]

Section 3: Comparative Analysis: Qualifying the Secondary Standard

Once the primary standard is established, a candidate batch for the secondary (working) standard is qualified by demonstrating its equivalence. This involves a more limited, but highly targeted, set of comparative tests.[1]

Table 2: Hypothetical Comparison Data
TestAcceptance CriteriaPrimary Standard (Lot: PRS-001)Secondary Standard (Lot: WRS-001)Result
Identity (FTIR) Spectrum conforms to Primary StandardConformsConformsPass
HPLC Purity ≥ 99.5%99.85%99.79%Pass
HPLC Impurity Profile No new impurity > 0.10%. Total Impurities ≤ 0.50%Any individual impurity < 0.05%. Total: 0.15%Largest impurity: 0.07%. Total: 0.21%Pass
Water Content (KF) Report Value (typically ≤ 0.5%)0.08%0.11%Pass
Appearance White to off-white solidWhite crystalline solidWhite crystalline solidPass

This comparative approach ensures that the working standard will produce analytical results that are traceable and equivalent to those that would be obtained using the precious primary standard.

Section 4: Detailed Experimental Protocols

Protocol 4.1: HPLC Purity and Impurity Profiling

Objective: To determine the chromatographic purity of 3-(5-bromo-2-fluorophenyl)pyrrolidine and compare impurity profiles.

  • Instrumentation: HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (scan from 200-400 nm with DAD)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the standard and dissolve in 50 mL of 50:50 Water:Acetonitrile diluent (Concentration ~0.5 mg/mL).

  • Analysis Procedure:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the Primary Standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the Secondary Standard solution in duplicate.

  • Data Evaluation:

    • Calculate purity using area normalization. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatograms of the primary and secondary standards, noting the retention time and area % of all impurities.

Protocol 4.2: Water Content by Karl Fischer Titration

Objective: To accurately determine the water content.

  • Instrumentation: Coulometric Karl Fischer Titrator. The coulometric method is preferred for expected low water content.[15]

  • Reagents: Anode and cathode solutions appropriate for the instrument (e.g., Hydranal™-Coulomat AG and CG).

  • Procedure:

    • Allow the instrument to stabilize until a low, stable drift rate is achieved (e.g., < 10 µ g/min ).[15]

    • Verify instrument performance using a certified water standard.[16]

    • Accurately weigh approximately 100-150 mg of the sample directly into the titration vessel.

    • Initiate the titration. The instrument will automatically stop at the endpoint and calculate the water content.

    • Perform the determination in triplicate.

Section 5: Visualization of Key Processes

Diagram: Mass Balance Purity Calculation

This diagram illustrates how different analytical inputs contribute to the final purity assignment for the primary reference standard.

Mass_Balance cluster_Inputs Impurity Quantification cluster_Calculation Purity Assignment HPLC Organic Impurities (e.g., 0.15%) Total_Imp Total Impurities (0.15 + 0.08 + 0.02 + 0.01 = 0.26%) HPLC->Total_Imp KF Water Content (e.g., 0.08%) KF->Total_Imp GCMS Residual Solvents (e.g., 0.02%) GCMS->Total_Imp TGA Non-Volatile Residue (e.g., <0.01%) TGA->Total_Imp Purity Assigned Purity (100% - 0.26% = 99.74%) Total_Imp->Purity

Caption: The mass balance approach for purity assignment.

Section 6: Handling, Storage, and Retest

Proper management of reference standards is critical to maintaining their integrity over time.[28]

  • Storage: Store standards in their original, tightly sealed containers, protected from light and moisture.[29][30] Recommended storage is at 2-8°C or frozen at -20°C, depending on stability data.[31]

  • Handling: Use clean, calibrated weighing equipment. Avoid introducing cross-contamination. Do not return unused material to the original container.[28]

  • Retest/Requalification: A retest date should be assigned to the primary standard based on available stability data or a defined internal policy (e.g., 12-24 months). The standard should be re-analyzed using a subset of the original tests (e.g., HPLC purity, water content) to confirm it remains suitable for use.

Conclusion

Establishing a robust in-house reference standard for a compound like 3-(5-bromo-2-fluorophenyl)pyrrolidine is a foundational activity for any research or development program. It requires a meticulous, multi-faceted analytical approach guided by established scientific principles and regulatory expectations. By qualifying a primary standard via a comprehensive mass balance approach and using it to benchmark secondary working standards, an organization can ensure the long-term consistency, accuracy, and defensibility of its analytical results. This structured process underpins data integrity and ultimately contributes to the quality and safety of the final pharmaceutical product.

References

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. (2022).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). (2022).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • GCMS Residual Solvent Analysis: What You Must Know.
  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. (2022).
  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. (2025).
  • Pharmaceutical quality control: the reference standards labyrinth.
  • Structure Elucidation of Fluorin
  • Managing Reference Standards and Calibration M
  • FAQs: Reference Standards. US Pharmacopeia (USP).
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
  • Karl Fischer Titration Guide for Water (Moisture)
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. (2020).
  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. (2025).
  • Reference Standards: Synthesis and qualific
  • Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. PubMed. (2000).
  • Karl Fischer Standards. Sigma-Aldrich.
  • Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. Semantic Scholar. (2013).
  • Water Determination by Karl Fischer Titr
  • Reference-Standard Material Qualification. Pharmaceutical Technology. (2009).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Water Determination by Karl Fischer Titr
  • TGA Analysis: Thermal Gravimetric Services.
  • Storage and Handling of Reference Standards. ILSI India. (2016).
  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing.
  • (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018).
  • SOP for Handling of Reference Standards. PharmaJia. (2023).
  • Use & Storage of Reference Standards. US Pharmacopeia (USP).
  • The ABC's of Reference Standard Management. Eurofins.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC. (2023).
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • Physical Standards and Reference M
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025).
  • Thermogravimetric Analysis.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
  • Thermogravimetric Analysis (TGA)
  • EMA Guidelines. Zamann Pharma Support GmbH.
  • The complete guide to the ICH Q7 guidelines. Qualio. (2025).
  • Pharmaceutical Analytical Standards. PharmaCompare.com.
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. (2025).
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance on analytical procedures and methods valid
  • Quality documentation for medicinal products when used with a medical device - Scientific guideline. EMA. (2019).
  • Product information: Reference documents and guidelines. EMA - European Union.
  • Scientific guidelines. European Medicines Agency (EMA). (2008).
  • Quality guidelines. European Medicines Agency (EMA).

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Validation

A Comprehensive Technical Guide to 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine: Certificate of Analysis, Safety Profile, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the strategic use of highly functionalized building blocks is paramount. Substituted pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic use of highly functionalized building blocks is paramount. Substituted pyrrolidines are a privileged scaffold, frequently appearing in FDA-approved drugs and clinical candidates due to their ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[1][2] This guide provides a detailed technical overview of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine , a versatile intermediate for creating novel chemical entities.

This document will serve as a surrogate Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), compiled from established data on analogous structures and sound chemical principles. Furthermore, it will offer a comparative analysis of this compound against relevant alternatives, supported by experimental data and established synthetic protocols.

Expected Certificate of Analysis (COA)

A Certificate of Analysis for a research chemical like 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine provides a detailed summary of its quality and purity. While a specific COA for this exact molecule is not publicly available, a typical analysis would include the following specifications, derived from data for structurally similar compounds.[3]

Table 1: Representative Certificate of Analysis

Test Specification Method
Appearance White to off-white solid or oilVisual Inspection
Identity by ¹H NMR Conforms to structure¹H NMR Spectroscopy
Purity by HPLC ≥95%Reversed-Phase HPLC
Mass Spectrum Corresponds to the molecular weightESI-MS
Residual Solvents To be reportedGC-HS
Water Content To be reportedKarl Fischer Titration
Storage Store at 2-8°C under inert atmosphere-
Structural Characterization and Interpretation

The identity and purity of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine are unequivocally established through a combination of spectroscopic techniques.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] For 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the Boc-protected pyrrolidine ring and the substituted aromatic ring.

  • ¹H NMR: The spectrum would show characteristic multiplets for the pyrrolidine ring protons, a singlet for the nine protons of the tert-butyl group of the Boc protector, and signals in the aromatic region corresponding to the 5-bromo-2-fluorophenyl group.[5]

  • ¹³C NMR: The spectrum would display signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the pyrrolidine ring, and the carbons of the aromatic ring, with their chemical shifts influenced by the bromine and fluorine substituents.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the chemical formula C₁₅H₁₉BrFNO₂.

Purity Assessment: A Comparative Look at Methodologies

Ensuring high purity is critical for the successful application of any building block in synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination of non-volatile organic compounds.[6]

Objective: To determine the purity of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Material Safety Data Sheet (MSDS)

This section provides crucial safety information for handling 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine, extrapolated from data on similar brominated and fluorinated aromatic compounds and Boc-protected amines.[7][8]

Table 2: Summary of Safety Information

Section Information
1. Identification Product Name: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine
2. Hazard(s) Identification GHS Classification (Anticipated): Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)
3. First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do NOT induce vomiting. Seek medical attention.
4. Fire-Fighting Measures Use dry chemical, CO₂, or alcohol-resistant foam.
5. Accidental Release Wear personal protective equipment. Sweep up and place in a suitable container for disposal.
6. Handling and Storage Handle in a well-ventilated area. Store at 2-8°C. Keep container tightly closed.
7. Personal Protection Safety glasses, gloves, and a lab coat.
8. Physical and Chemical Form: Solid or oil. Color: White to off-white.
9. Stability and Reactivity Stable under recommended storage conditions. Avoid strong oxidizing agents.
10. Toxicological Information The toxicological properties have not been fully investigated. Brominated aromatic compounds can be hepatotoxic.[9]
Toxicological Profile: Insights from Analogs

While specific toxicological data for 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is not available, the presence of a brominated aromatic ring warrants caution. Studies on brominated flame retardants, for example, have indicated potential for bioaccumulation and adverse health effects with long-term exposure.[10][11][12] The Boc protecting group is generally considered to have low toxicity.

Safe Handling and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of the researcher.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from moisture.

Comparative Guide: Performance and Alternatives

1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is a valuable building block due to the synthetic handles it possesses. The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.[13]

Role in Synthesis: The Power of Cross-Coupling

The 5-bromo-2-fluorophenyl moiety makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[14][15] These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

Suzuki_Coupling A 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine F Coupled Product A->F B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., K₂CO₃) D->F Activates E Solvent (e.g., Dioxane/H₂O) E->F Medium

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The presence of the fluorine atom ortho to the site of coupling can influence the reaction kinetics and the properties of the resulting biaryl product.

Comparison with Alternative Building Blocks

The choice of a building block is dictated by the specific synthetic target and the desired properties of the final molecule. Below is a comparison of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine with other relevant alternatives.

Table 3: Comparison of 3-Aryl-Pyrrolidine Building Blocks

Compound Key Features Advantages Potential Applications
1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Bromo and fluoro substituentsOrthogonal reactivity (Br for coupling, F for modulation). Fluorine can enhance metabolic stability and binding affinity.Suzuki, Sonogashira, Buchwald-Hartwig couplings; synthesis of CNS-active compounds.
1-Boc-3-(4-bromophenyl)pyrrolidine Bromo substituentSimpler aromatic substitution pattern, potentially leading to less complex NMR spectra.Standard cross-coupling reactions where ortho-fluorine is not required.
1-Boc-3-phenylpyrrolidine Unsubstituted phenyl groupMore economical starting material.As a core scaffold where further functionalization of the aromatic ring is not immediately needed.
1-Boc-3-(4-aminophenyl)pyrrolidine Amino groupThe amino group can be used for further derivatization (e.g., amidation, sulfonylation).Synthesis of amides, sulfonamides, and other nitrogen-containing derivatives.
The Impact of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[13] The 2-fluoro substituent in the target compound can offer several advantages:

  • Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can modulate the pKa of nearby functional groups, which can enhance binding to a biological target.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the molecule, which can be crucial for biological activity.

Conclusion

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Singh, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(5), 1145-1159.
  • [Author not listed]. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 49(2), 185-194.
  • Covaci, A., et al. (2009). 11. BROMINATED FLAME RETARDANTS: ANALYTICAL, TOXICOLOGICAL AND ENVIRONMENTAL ASPECTS. Developments in Environmental Science, 7, 347-387.
  • Wang, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 157, 104-116.
  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
  • Wang, X., et al. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology.
  • Bio-Rad Laboratories, Inc. (n.d.). 1-Boc-pyrrolidine. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, January 18). (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]

  • [Journal not specified]. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • ACS Publications. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • [Journal not specified]. (n.d.).
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine proper disposal procedures

Topic: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Proper Disposal Procedures Executive Summary & Operational Context Chemical Identity: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Primary Hazard Class: Halogenated Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Proper Disposal Procedures

Executive Summary & Operational Context

Chemical Identity: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine Primary Hazard Class: Halogenated Organic Solid Critical Disposal Requirement: High-Temperature Incineration with Acid Gas Scrubbing

As a Senior Application Scientist, I emphasize that the disposal of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is not merely a "trash" issue—it is a chemical engineering challenge. This compound contains two distinct halogen atoms (Bromine and Fluorine) and a thermally labile tert-butoxycarbonyl (Boc) protecting group.[1][2]

Why this matters:

  • Halogen Content: Upon combustion, the fluorine and bromine atoms convert to Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Standard municipal incinerators cannot handle these corrosive acid gases; they require facilities equipped with wet scrubbers.

  • Boc-Group Lability: The Boc group decomposes thermally (typically >100°C) to release isobutylene and CO₂. While this aids combustion, it renders the compound flammable/combustible, necessitating segregation from oxidizers during waste storage.

Pre-Disposal Safety & Handling

Before initiating disposal, ensure the immediate environment is secured.[3][4][5] This compound is likely an irritant and potentially toxic.

Personal Protective Equipment (PPE) Matrix:

ComponentSpecificationRationale
Gloves Nitrile (Min. 0.11 mm thickness)Provides adequate barrier against solid organic particulates.
Eye Protection Chemical Safety GogglesPrevents contact with dust/fines which may be severely irritating.
Respiratory N95 or P100 (if outside hood)Essential if dust generation is possible; otherwise, handle in a fume hood.
Clothing Lab Coat + Long SleevesPrevents dermal absorption and contamination of personal clothing.

Waste Characterization & Segregation

Proper segregation is the single most effective cost-control measure in chemical waste management. Mixing this halogenated compound with non-halogenated solvents (like acetone or ethanol) will reclassify the entire mixture as halogenated, significantly increasing disposal costs.

Technical Classification
  • Waste Stream: Solid Halogenated Organic Waste.

  • EPA/RCRA Status: Likely "Characteristic" Hazardous Waste (due to toxicity/ignitability) or "Not Otherwise Specified" (NOS). It is NOT a P-listed or U-listed waste by default unless specifically designated by local regulations, but must be treated as hazardous.

  • Chemical Incompatibilities: Strong Acids (cleaves Boc group), Strong Oxidizers.

Segregation Protocol
  • Do NOT mix with non-halogenated solids or liquids.[6]

  • Do NOT mix with aqueous waste streams (hydrolysis risk).

  • Isolate from strong acids. Accidental contact with acids (e.g., HCl, TFA) will remove the Boc group, generating the free amine salt, which may have a different (often higher) toxicity profile.

Step-by-Step Disposal Workflow

This protocol ensures compliance with environmental regulations (EPA/RCRA) and facility safety standards.

Step 1: Container Selection
  • Material: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Seal: Screw-top lid with a Teflon (PTFE) liner to prevent organic vapor leaching.

Step 2: Packaging
  • Transfer the solid waste into the container using a disposable spatula.

  • Triple Rinse: If the original reagent bottle is empty, triple rinse it with a compatible solvent (e.g., dichloromethane).

  • Rinsate Disposal: Add the rinsate to the Liquid Halogenated Waste container, not the solid waste container.

  • Defacing: Deface the label of the empty original container before recycling or trashing (if glass/plastic recycling is permitted for triple-rinsed containers at your site).

Step 3: Labeling
  • Primary Identifier: "Hazardous Waste - Solid Halogenated Organic."

  • Constituents: Explicitly list "1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine" (do not use abbreviations like "Boc-pyrrolidine" alone).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Step 4: Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times except when adding waste.[3][7]

  • Ensure secondary containment (tray) is present to capture potential spills.

Visualized Workflows

Figure 1: Waste Segregation & Disposal Decision Tree

This diagram illustrates the logical flow for categorizing and disposing of this specific compound to ensure safety and regulatory compliance.

DisposalFlow Start Waste Generation: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture SolidStream Stream A: Solid Halogenated Waste (High Temp Incineration) Solid->SolidStream HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->HalogenCheck LiqHaloStream Stream B: Liquid Halogenated Waste (Fuel Blending/Incineration) HalogenCheck->LiqHaloStream Yes LiqNonHaloStream Stream C: Liquid Non-Halogenated Waste (Segregate Strictly!) HalogenCheck->LiqNonHaloStream No (e.g., Ethanol/EtOAc) Labeling Labeling Requirement: 1. Full Chemical Name 2. 'Hazardous Waste' 3. Hazard: Toxic/Irritant SolidStream->Labeling LiqHaloStream->Labeling LiqNonHaloStream->Labeling SAA Store in Satellite Accumulation Area (Secondary Containment) Labeling->SAA

Caption: Decision logic for segregating 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine based on physical state and solvent matrix.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and an N95 mask.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.

  • Cleanup:

    • Scoop up the material carefully.

    • Clean the surface with soap and water.[4][5]

    • Place all cleanup materials (towels, pads, gloves) into a sealed plastic bag .

  • Disposal: Label the bag as "Hazardous Waste Debris (Contaminated with Halogenated Organics)" and place it in the solid waste drum.

References

  • National Institutes of Health (NIH) - PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one (Analog Structure & Properties). Available at: [Link]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine

Senior Application Scientist Note: This guide provides essential safety and handling protocols for 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides essential safety and handling protocols for 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from the SDS of the closely related structural analog, tert-butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate, and established best practices for handling halogenated organic compounds. This approach ensures a robust and cautious safety framework for laboratory professionals.

Section 1: Hazard Assessment and Triage

Based on the hazard classifications of its near structural analog, tert-butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate, we can infer the following potential hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of halogenated and nitrogen-containing functional groups necessitates a cautious approach, as such compounds can have unforeseen reactivity or biological activity. Therefore, treating this compound with a high degree of care is paramount.

Table 1: Hazard Profile based on Structural Analog

Hazard StatementClassificationImplication for Handling
H302Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
H315Causes skin irritationDirect skin contact must be avoided through the use of appropriate gloves and a lab coat.
H319Causes serious eye irritationEye protection is mandatory to prevent contact with the eyes.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. A multi-layered approach to PPE is recommended to ensure comprehensive protection.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the halogenated nature of the compound, nitrile gloves provide a good baseline of protection for general handling. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: While not expected to be necessary under standard laboratory conditions with adequate ventilation, a NIOSH-approved respirator may be required if there is a potential for aerosolization or if working outside of a fume hood.[2]

dot

PPE_Decision_Tree start Start: Assess Task task Handling 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine start->task ventilation Is the work performed in a certified chemical fume hood? task->ventilation ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Consider Respirator ventilation->ppe_enhanced No splash_risk Is there a significant risk of splashing? ventilation->splash_risk Yes ppe_standard Standard PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat splash_risk->ppe_standard No splash_risk->ppe_enhanced Yes

Caption: PPE selection workflow for handling the target compound.

Section 3: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for both safety and experimental reproducibility.

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.

  • Weighing: Perform all weighing operations within the fume hood to minimize inhalation exposure. Use a tared weigh boat or appropriate glassware.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Section 4: Spill Management and Emergency Protocols

Preparedness is key to effectively managing unforeseen events.

4.1. Spill Cleanup:

  • Small Spills: For minor spills contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Carefully scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

4.2. First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Halogenated Waste: 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine and any solutions containing it should be disposed of in a designated "Halogenated Organic Waste" container.[4][5]

  • Labeling: Ensure the waste container is clearly labeled with its contents.

  • Container Management: Keep waste containers closed when not in use and store them in a secondary containment bin.[6]

dot

Disposal_Workflow start Waste Generated waste_type Is the waste halogenated? start->waste_type halogenated_container Dispose in 'Halogenated Organic Waste' Container waste_type->halogenated_container Yes non_halogenated_container Dispose in appropriate non-halogenated waste stream waste_type->non_halogenated_container No labeling Ensure container is properly labeled halogenated_container->labeling non_halogenated_container->labeling storage Store in secondary containment labeling->storage end Arrange for pickup by EHS storage->end

Caption: Decision-making process for chemical waste disposal.

References

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Br)-OH. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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